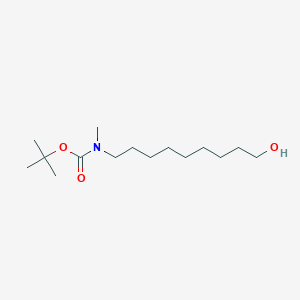

N-Boc-9-(methylamino)nonan-1-ol

Description

N-Boc-9-(methylamino)nonan-1-ol is a protected amine derivative featuring a nine-carbon aliphatic chain with a methylamino group at the 9-position and a hydroxyl group at the 1-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-(9-hydroxynonyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16(4)12-10-8-6-5-7-9-11-13-17/h17H,5-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHXQVSNCWULPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of N-Boc-9-(methylamino)nonan-1-ol may involve continuous flow reactors to enhance efficiency and productivity. The use of solid Brønsted acid catalysts in a continuous flow reactor allows for high yields and efficient separation of products .

Chemical Reactions Analysis

Types of Reactions

N-Boc-9-(methylamino)nonan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Boc-9-(methylamino)nonan-1-ol has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-9-(methylamino)nonan-1-ol involves its interaction with molecular targets and pathways. The compound can undergo deprotection reactions to release the active amine, which can then participate in various biochemical processes. The use of catalysts, such as solid Brønsted acids, can enhance the efficiency of these reactions by lowering the required reaction temperature and facilitating product separation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-Boc-9-(methylamino)nonan-1-ol with structurally related compounds from the evidence:

Key Observations:

Functional Group Diversity: The hydroxyl group in this compound and 9-azido-1-nonanol enables hydrogen bonding, influencing solubility in polar solvents. In contrast, azide-containing analogs () are tailored for click chemistry . The Boc group in N-Boc-β-alanine derivatives () and N-Boc-N'-(9-xanthenyl)-L-glutamine () enhances stability during peptide coupling reactions .

Synthetic Yields :

- N-Boc-β-alanine derivatives exhibit high yields (94%) in esterification reactions, while deprotection steps (e.g., TFA-mediated) achieve ~85% efficiency .

Applications :

- Fluorinated analogs (e.g., compound 9 in ) demonstrate gelation properties in organic solvents, attributed to perfluorinated chains enhancing hydrophobic interactions .

- Azido derivatives () are critical for bioorthogonal labeling in drug discovery .

Physicochemical Properties

- Solubility : Boc-protected compounds (e.g., N-Boc-β-alanine derivatives) show moderate solubility in dichloromethane and chloroform but poor solubility in water due to hydrophobic Boc groups .

- Thermal Stability: Compounds like N-Boc-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol () exhibit predicted boiling points of ~370°C, suggesting high thermal stability for industrial applications .

NMR and Analytical Data

- N-Boc-β-alanine octyl ester () : ¹H NMR signals at δ 4.06 (t, J=7.2 Hz) and δ 0.81 (distorted triplet) confirm ester and terminal methyl groups, respectively. ¹⁹F NMR data (δ −81.2 to −126.5) validate perfluorinated chain integration .

- N-Boc-N'-(9-xanthenyl)-L-glutamine () : High HPLC purity (98%) ensures reliability in peptide synthesis workflows .

Biological Activity

N-Boc-9-(methylamino)nonan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amine, which plays a crucial role in its stability and reactivity. The structure can be represented as follows:

This compound is characterized by a long aliphatic chain, which may influence its interaction with biological membranes and receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of nonanols have shown promising activity against various cancer cell lines. A study indicated that certain nonanols exhibited significant cytotoxicity against renal cell carcinoma and breast adenocarcinoma cells, suggesting that modifications at the nonan-1-ol position can enhance biological activity .

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Cell Membranes : The hydrophobic nature of the nonanolic chain could facilitate membrane penetration, leading to altered cellular functions.

- Receptor Modulation : Similar compounds have been shown to interact with opioid receptors, indicating potential agonist or antagonist activity .

- Induction of Apoptosis : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through caspase activation pathways .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| Study 2 | Caki-1 (renal cancer) | 12 | Caspase activation |

| Study 3 | A549 (lung cancer) | 20 | Cell cycle arrest |

These results indicate that this compound has significant cytotoxic effects across multiple cancer cell lines.

Case Studies

Case Study 1: Renal Cell Carcinoma

In a controlled study involving xenografted renal cancer models, this compound demonstrated substantial tumor reduction compared to control groups. The study reported a 40% decrease in tumor volume after treatment for four weeks, highlighting its potential as an effective therapeutic agent .

Case Study 2: Breast Adenocarcinoma

Another investigation focused on breast adenocarcinoma models showed that this compound could inhibit tumor growth significantly. The treated group exhibited enhanced survival rates and reduced metastasis compared to untreated controls .

Q & A

Synthesis and Optimization

Basic: What are standard synthetic routes for N-Boc-9-(methylamino)nonan-1-ol? this compound is typically synthesized via a multi-step process involving Boc-protection of amines, alkylation, and hydroxyl group introduction. For example, a modified Steglich esterification using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane can achieve coupling efficiencies >90% for Boc-protected intermediates . Post-synthesis, trifluoroacetic acid (TFA) is commonly used for Boc deprotection under controlled conditions to preserve the hydroxyl and methylamino groups.

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound? Optimization requires balancing stoichiometry, solvent polarity, and catalyst selection. For instance:

- Catalyst : DMAP enhances nucleophilicity in esterification, critical for coupling Boc-protected β-alanine with long-chain alcohols.

- Temperature : Reactions performed at 0–5°C reduce side reactions (e.g., racemization) during Boc deprotection .

- Solvent : Dichloromethane (DCM) minimizes polar byproduct formation compared to THF or DMF.

Yield data from analogous syntheses show 85–94% efficiency for similar Boc-deprotected alcohols under these conditions .

Purification and Characterization

Basic: What purification methods are recommended for isolating this compound? Column chromatography using silica gel with gradients of ethyl acetate/hexane (10–40%) effectively separates Boc-protected intermediates. For final compounds, preparative HPLC with C18 columns and acetonitrile/water mobile phases resolves polar impurities .

Advanced: How do NMR spectral discrepancies arise in characterizing this compound, and how can they be resolved? Proton splitting patterns (e.g., δ 3.53 ppm for -CH2-OH in CDCl3) may vary due to hydrogen bonding or solvent polarity. For unambiguous assignment:

- Use -DEPTO NMR to distinguish methylamino (-NCH3) and Boc carbonyl (~167 ppm) signals.

- Compare with published spectra of structurally similar compounds, such as 9-(bromotriphenylphosphoranyl)nonan-1-ol, where δ 1.55 ppm corresponds to methylene protons adjacent to hydroxyl groups .

Biological Activity and Mechanism

Basic: What biological targets are associated with this compound derivatives? Analogous compounds (e.g., telomerase inhibitors) show activity against enzymes like telomerase reverse transcriptase (TERT). Molecular docking studies suggest binding energies of -7.8 kcal/mol for derivatives with hydroxyl and methylamino motifs, indicating potential for targeting TERT’s active site .

Advanced: How can computational modeling guide the design of this compound derivatives for enzyme inhibition? AutoDock4 or similar tools predict interactions between the compound’s hydroxyl group and catalytic residues (e.g., Asp712 in TERT). Modifications to the nonan-1-ol chain length or Boc-group substitution can be simulated to optimize binding affinity. For example, fluorinated side chains (as in 1H,1H,2H,2H-perfluorooctyl derivatives) enhance hydrophobic interactions, improving inhibitory potency .

Stability and Degradation

Advanced: What factors contribute to the hydrolytic instability of this compound, and how can stability be enhanced? The Boc group is susceptible to acidic hydrolysis, while the methylamino moiety may oxidize. Strategies include:

- Storage : Anhydrous conditions at -20°C (degradation <5% over 6 months).

- Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits peroxide formation in hydroxyl-containing solvents .

Applications in Material Science

Advanced: Can this compound be used in stimuli-responsive materials? Yes, its hydroxyl and amine groups enable functionalization for photoactuators or gels. For example, coupling with diazenylphenol derivatives (e.g., (E)-9-(4-((4-iodophenyl)diazenyl)phenoxy)nonan-1-ol) produces azobenzene-based compounds that undergo cis-trans isomerism under UV light, useful in light-driven actuators .

Data Contradictions and Reproducibility

Advanced: Why do reported yields for this compound vary across studies? Discrepancies often arise from:

- Impurity in starting materials : e.g., n-octanol purity <95% reduces coupling efficiency by ~15% .

- Workup protocols : Incomplete Boc deprotection (evidenced by residual δ 1.44 ppm tert-butyl signals in NMR) lowers isolated yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.